Estradiol monopalmitate

Description

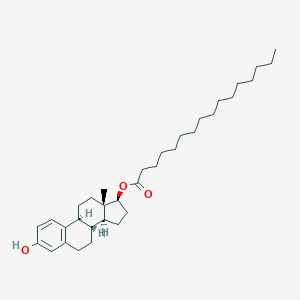

Structure

2D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(36)37-32-22-21-31-30-19-17-26-25-27(35)18-20-28(26)29(30)23-24-34(31,32)2/h18,20,25,29-32,35H,3-17,19,21-24H2,1-2H3/t29-,30-,31+,32+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKLZLWOOGGXMV-KWXXMMNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973346 | |

| Record name | Estradiol 17-palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5776-45-4, 26854-30-8 | |

| Record name | Estradiol, 17-palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5776-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17beta)-, monohexadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026854308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 17-palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL MONOPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q5Y448XT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Estradiol Monopalmitate

Esterification Reactions for Estradiol (B170435) Monopalmitate Synthesis

The primary method for synthesizing estradiol monopalmitate is the esterification of the parent estradiol molecule. This involves creating an ester bond between one of estradiol's hydroxyl groups and the carboxyl group of palmitic acid. Estradiol has two hydroxyl groups available for esterification: a phenolic hydroxyl at the C-3 position and a secondary alcohol at the C-17β position. The 17-monoesters are of particular interest and are recognized for their long-acting properties. arkat-usa.orgnih.gov

Enzymatic Esterification: A highly regioselective method for synthesizing 17-monoesters of estradiol utilizes enzymes, particularly lipases, under mild reaction conditions. arkat-usa.org This biocatalytic approach offers advantages in terms of selectivity and reduced environmental impact compared to conventional chemical methods. arkat-usa.org

In one approach, Candida rugosa lipase (B570770) (CRL) has been shown to be highly effective in catalyzing the direct acylation of the C-17 hydroxyl group of estradiol using free fatty acids as acyl donors. arkat-usa.org Research comparing direct esterification with transesterification (using ethyl esters of fatty acids) found that direct esterification with the free fatty acid gave significantly better yields. For example, the reaction between estradiol and oleic acid using CRL resulted in a 78% esterification degree after 72 hours, whereas using ethyl oleate (B1233923) yielded only 39% after 96 hours. arkat-usa.org This highlights the efficiency of using free fatty acids for this enzymatic process. arkat-usa.org

The reaction conditions, such as the molar ratio of reactants, are crucial for optimizing the yield. Studies have shown that a molar excess of the fatty acid is beneficial, with a 2.5:1 ratio of fatty acid to estradiol providing optimal results in some experiments. arkat-usa.org

Chemical Synthesis: Estradiol esters can also be prepared through traditional chemical synthesis. nih.gov These methods can produce monoesters at either the C-3 or C-17 position, as well as diesters where both hydroxyl groups are acylated. nih.govnih.gov The synthesis of estradiol dipalmitate, for instance, involves the esterification of both hydroxyl groups with palmitic acid. nih.gov The choice of synthetic route and reaction conditions determines which product is favored.

Table 1: Comparison of Esterification Methods for Estradiol Esters

| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | General Chemical Synthesis |

|---|---|---|

| Key Reagent | Lipase (e.g., Candida rugosa lipase) | Acid or base catalysts, activating agents |

| Selectivity | High regioselectivity for the C-17 position | Can produce mixtures of C-3, C-17, and di-esters |

| Reaction Conditions | Mild (e.g., moderate temperatures) | Can require harsh conditions (acid, base, high temp.) |

| Acyl Donor | Free fatty acids preferred over esters | Acyl chlorides or anhydrides often used |

| Key Advantage | High selectivity, environmentally friendly | Well-established, versatile for various esters |

Advanced Synthetic Approaches to Long-Acting Estradiol Esters

The development of long-acting estradiol esters is driven by the principle that increasing the lipophilicity of the estradiol molecule, typically through esterification with a long-chain fatty acid, prolongs its presence in the body. Research has focused on various synthetic strategies to fine-tune these properties.

One advanced approach is the use of biocatalysis, as detailed in the previous section. The ability of enzymes like lipases to selectively acylate the C-17 hydroxyl group is a significant advantage, as C-17 monoesters have been shown to exhibit a longer duration of action compared to C-3 monoesters or diesters. arkat-usa.orgnih.gov This enzymatic methodology provides a convenient and efficient way to prepare these specific, biologically relevant monoacyl derivatives. arkat-usa.org

Another synthetic strategy involves systematically varying the fatty acid component to modulate the duration of action. Diesters of 17β-estradiol with both palmitic acid and oleic acid have been synthesized to evaluate their potential as long-acting compounds. nih.gov The data from such studies demonstrate that esterification with these fatty acids at both the C-3 and C-17 positions confers long-acting properties to the estradiol molecule. nih.gov Similarly, a range of monoesters, including estradiol palmitate, stearate, and oleate, have been synthesized to compare their effects. nih.gov These studies indicate that the esterification of estradiol with long-chain fatty acids is a reliable method for providing extended action, with the C-17 esters generally showing the longest effects. nih.gov

More complex synthetic strategies have also been explored to create estradiol analogues with unique properties. For example, a series of 16α-carboxylic acid substituted steroids and their corresponding esters have been synthesized. acs.org While the primary goal of this particular research was to develop locally active estrogens with minimal systemic effects, it demonstrates the advanced synthetic derivatization of the steroid core to control its biological activity profile. acs.org

Characterization of Synthetic Products through Spectroscopic Techniques in Research

Following the synthesis of this compound and related esters, rigorous characterization is essential to confirm the identity, structure, and purity of the product. Spectroscopic techniques are indispensable tools for this purpose.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the measurement and identification of estradiol fatty acid esters. nih.govoup.com In a typical procedure, the nonpolar ester fraction is first isolated. The estradiol is then liberated from the ester through alkaline hydrolysis (saponification). oup.com To make the estradiol amenable to GC analysis, it is often derivatized to a more volatile form, such as the ditrimethylsilyl (TMS) ether. nih.govoup.com The sample is then analyzed by GC-MS, where the instrument monitors for the specific molecular ions corresponding to the derivatized estradiol, allowing for sensitive and reproducible quantification. oup.com

Different derivatization strategies have been developed to enhance specificity and sensitivity. One highly specific method involves creating a mixed derivative, the estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate, which has excellent analytical properties for GC-MS analysis. oup.com Another approach uses 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl) as a derivatization agent, with subsequent analysis by GC-MS under negative chemical ionization (NCI) conditions. tandfonline.com Mass spectral analysis is also used to directly identify the intact esters after chromatographic separation, confirming the molecular weight and structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for the unambiguous structural elucidation of synthesized estradiol esters. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular framework.

When estradiol is esterified at the C-17 position with palmitic acid, characteristic changes are observed in the NMR spectra compared to the parent estradiol molecule.

¹H NMR: The signal for the proton attached to C-17 (the C-17 proton) in estradiol, which appears as a multiplet, experiences a significant downfield shift upon esterification. This is due to the deshielding effect of the newly formed ester group's carbonyl function. Furthermore, new signals corresponding to the long alkyl chain of the palmitate group will appear in the upfield region of the spectrum.

¹³C NMR: The resonance for the C-17 carbon also shifts downfield upon esterification. The carbon of the ester carbonyl group will appear as a new signal in the characteristic region for ester carbonyls (typically around 170-175 ppm). Additional signals for the carbons of the palmitate chain will also be present. researchgate.neturegina.ca

By analyzing the chemical shifts, coupling patterns, and integrations in ¹H and ¹³C NMR spectra, researchers can confirm that the esterification occurred and determine its precise location on the estradiol scaffold. nih.govresearchgate.net

Biochemical Activation and Molecular Mechanisms of Estradiol Monopalmitate

Estrogen Receptor Binding Dynamics and Ligand-Receptor Interactions of Estradiol (B170435)

Once freed from its palmitate ester, 17β-estradiol mediates its extensive biological effects by binding to and activating specific estrogen receptors. Estradiol acts as a potent agonist at three primary receptor types: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G protein-coupled estrogen receptor (GPER). drugbank.comwikipedia.org

ERα and ERβ are nuclear hormone receptors that function as ligand-activated transcription factors. wikipedia.orgnih.gov Estradiol binds with high affinity to both subtypes. nih.govoup.com Upon entering a target cell, estradiol binds to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a significant conformational change in the receptor, causing it to dissociate from chaperone proteins, dimerize (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocate into the nucleus if not already there. oup.comnih.govnih.gov The binding affinity of estradiol for its receptors is a critical determinant of its potency. Saturation binding analyses have quantified these interactions, revealing slight differences in affinity between the two receptor subtypes.

| Receptor Subtype | Ligand | Dissociation Constant (Kd) | Source |

|---|---|---|---|

| Human Estrogen Receptor α (ERα) | 17β-Estradiol | ~0.1 nM | nih.govoup.com |

| Rat Estrogen Receptor β (ERβ) | 17β-Estradiol | ~0.4 nM | nih.govoup.com |

| Human Estrogen Receptor α66 (ER66) | 17β-Estradiol | ~68.81 pM | plos.orgnih.gov |

| Human Estrogen Receptor α46 (ER46) | 17β-Estradiol | ~60.72 pM | plos.orgnih.gov |

In addition to the nuclear receptors, estradiol activates the G protein-coupled estrogen receptor (GPER), also known as GPR30, which is primarily located in the endoplasmic reticulum and plasma membrane. nih.govwikipedia.org This interaction mediates rapid, non-genomic signaling events that occur too quickly to be explained by gene transcription. wikipedia.orgspandidos-publications.com Ligand binding to GPER can trigger a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. nih.govmdpi.com This activation often involves transactivation of the epidermal growth factor receptor (EGFR) through the release of heparin-binding EGF. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are computational models used to understand how the chemical structure of a molecule relates to its biological activity. mdpi.com For estrogens, QSAR models have been developed to predict the binding affinity for ERα and ERβ based on specific molecular features. nih.govfrontiersin.org These studies consistently highlight the importance of the steroidal scaffold, particularly the phenolic A-ring with its hydroxyl group, which is crucial for high-affinity binding, likely acting as a hydrogen bond donor. nih.gov The hydroxyl group at the 17β position on the D-ring also contributes to binding energy, acting as a hydrogen bond acceptor. nih.gov QSAR models help in prioritizing and screening large numbers of chemicals for their potential to interact with estrogen receptors. mdpi.com

Intracellular Signaling Cascades Modulated by Estradiol

The binding of estradiol to its receptors initiates a complex network of intracellular signaling pathways. These can be broadly categorized into genomic pathways, which involve the regulation of gene expression, and non-genomic pathways, which involve rapid changes in protein function through kinase cascades.

| Pathway Category | Key Protein/Factor | Function/Role | Source |

|---|---|---|---|

| Genomic (ERE-Dependent) | ERα / ERβ | Binds to EREs to regulate gene transcription. | nih.govnih.gov |

| Genomic (ERE-Independent) | AP-1 (Fos/Jun), Sp1 | Transcription factors that tether ERs to DNA. | bioscientifica.comoup.com |

| Non-Genomic (GPER/Membrane ER) | MAPK/ERK | Kinase cascade activated rapidly by estradiol. | nih.govpnas.org |

| PI3K/Akt | Kinase cascade involved in cell survival and growth. | nih.govmdpi.com | |

| Protein Kinase C (PKC) | Activated by estradiol, involved in various signaling pathways. | nih.govoup.com |

The classical mechanism of estrogen action is the genomic pathway. nih.gov After estradiol binds to ERα or ERβ and the receptor dimerizes, the complex acts as a transcription factor. nih.govmdpi.com It binds to specific DNA sequences known as Estrogen Response Elements (EREs), which are typically located in the promoter regions of target genes. nih.govoup.com This binding event recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcriptional machinery, leading to an increase or decrease in the expression of specific genes. oup.commdpi.com

Beyond this classical ERE-dependent mechanism, estradiol-bound ERs can also regulate gene expression indirectly. nih.govbioscientifica.com This can occur through protein-protein interactions with other transcription factors, such as Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp-1), tethering the ER complex to different response elements on the DNA. bioscientifica.comoup.com These genomic actions are responsible for the long-term physiological effects of estradiol on cell growth, differentiation, and function. nih.gov

Non-Genomic Pathways and Rapid Cellular Responses

Estradiol monopalmitate, as a pro-drug, does not directly interact with estrogen receptors (ERs). wikipedia.orgoup.com Its biological activity is contingent upon its hydrolysis by endogenous esterases, which releases 17β-estradiol. oup.comfda.gov The subsequent activation of non-genomic signaling pathways is therefore attributable to the actions of 17β-estradiol. These pathways are characterized by rapid cellular responses that occur within seconds to minutes, too swift to be mediated by gene transcription. nih.govfrontiersin.org

Non-genomic estrogen signaling is primarily initiated at the cell membrane. Here, a subpopulation of estrogen receptors, known as membrane estrogen receptors (mERs), which can include isoforms of the classical nuclear receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER, also known as GPR30), are localized. genome.jpfrontiersin.orgresearchgate.net The binding of estradiol to these receptors triggers a cascade of intracellular signaling events.

Key signaling cascades activated through these non-genomic pathways include:

Activation of Protein Kinase Pathways: Estradiol can rapidly activate several protein kinase cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphatidylinositol-3-OH kinase (PI3K)/Akt pathway. nih.govresearchgate.netfrontiersin.org For instance, in rat pachytene spermatocytes, 17β-estradiol treatment leads to the activation of ERK1/2. nih.gov This activation can, in turn, phosphorylate various downstream transcription factors and proteins, leading to rapid changes in cellular function.

Modulation of Ion Channels: Rapid estrogen signaling can alter the activity of ion channels. In hypothalamic neurons, estradiol has been shown to rapidly reduce the potency of the GABA-B receptor agonist baclofen (B1667701) to activate G-protein-coupled inwardly rectifying K+ channels. nih.gov

Calcium Mobilization: Activation of GPER by estradiol can lead to a rapid increase in intracellular calcium concentrations. frontiersin.org This is often due to the release of calcium from intracellular stores, a process mediated by the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3). frontiersin.org This was observed in human neuroblastoma SH-SY5Y cells where estradiol and the GPER-selective agonist G-1 evoked a rapid, concentration-dependent rise in intracellular calcium. frontiersin.org

Nitric Oxide Production: In the cardiovascular system, estradiol can rapidly stimulate the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). frontiersin.org This non-genomic effect is mediated by the binding of estradiol to membrane-associated ERα, which then activates the PI3K/Akt pathway, leading to eNOS phosphorylation and activation. frontiersin.org

These rapid signaling events demonstrate that the effects of estradiol, and by extension its pro-drug this compound, are not limited to the regulation of gene expression and can quickly modulate a wide array of cellular functions.

Cellular and Tissue-Specific Responses to Estradiol in Research Contexts

The biological responses to estradiol, released from the hydrolysis of this compound, are highly dependent on the specific cell type and tissue. This specificity is largely determined by the differential expression and relative abundance of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as well as GPER, within a given tissue. nih.gov The interplay between these receptors dictates the cellular outcome of estrogen signaling.

Research has elucidated a wide range of tissue-specific responses to estradiol:

Adipose Tissue: Estradiol plays a significant role in regulating adipose tissue metabolism. It has been shown to improve insulin (B600854) sensitivity in adipose tissue by enhancing the insulin-mediated suppression of lipolysis. plos.org Studies in postmenopausal women have suggested that the balance of ERα to ERβ in subcutaneous adipose tissue is a key determinant of this effect. plos.org In adipocytes, 17β-estradiol can be stored as esters with long-chain fatty acids, creating a local reservoir of the hormone. nih.gov It also directly affects the synthesis of key enzymes in lipid metabolism, such as lipoprotein lipase (B570770) (LPL) and hormone-sensitive lipase (HSL). nih.gov

Bone: In bone, estradiol is crucial for maintaining bone homeostasis. It exerts its effects by regulating the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). frontiersin.org Estradiol promotes the osteogenic differentiation of periodontal ligament stem cells, stimulating collagen synthesis and matrix mineralization. frontiersin.org It also inhibits bone resorption by limiting the formation of new bone remodeling units and promoting the apoptosis of osteoclasts. frontiersin.org

Cardiovascular System: The cardiovascular system is another major target of estradiol's actions. Estradiol has been shown to have cardioprotective effects, partly through its regulation of lipid profiles in the liver, where it reduces the synthesis of apolipoprotein B-100 (a component of VLDL) and stimulates the synthesis of apolipoproteins A-I and A-II (components of HDL). nih.gov In vascular smooth muscle cells, estrogen inhibits the phosphorylation of growth-related kinases, leading to an anti-proliferative effect. frontiersin.org Furthermore, its ability to rapidly stimulate nitric oxide production in endothelial cells contributes to vasodilation. frontiersin.org

Immune System: Estradiol exhibits immunomodulatory effects that are tissue-specific. For example, in a murine model, estradiol was found to increase splenic lymphocyte homing. nih.gov This was associated with an estradiol-induced increase in the expression of ERα and a decrease in ERβ on spleen endothelial cells, leading to enhanced expression of chemokines like MCP-1 and MCP-3. nih.gov In contrast, it decreased the expression of both receptors on dermal endothelial cells. nih.gov In vitro studies on rat splenocytes have shown that the effects of 17β-estradiol on T-lymphocyte proliferation and cytokine production are concentration-dependent and mediated through specific estrogen receptors. nih.gov

Renal System: In human renal tubular epithelial cells, 17β-estradiol has been shown to stimulate cell proliferation. nih.gov This proliferative response involves both ERα and GPER-1 and is mediated through the activation of β-catenin. nih.gov

The following table summarizes some of the key research findings on the tissue-specific responses to estradiol.

| Tissue/Cell Type | Primary Receptor(s) Involved | Key Cellular/Tissue Response | Research Context/Model |

| Adipose Tissue | ERα, ERβ | Improved insulin sensitivity (suppression of lipolysis) | Postmenopausal women |

| Bone | ERα, ERβ | Promotes osteogenic differentiation, inhibits osteoclast activity | Periodontal ligament stem cells, bone metabolism studies |

| Spleen Endothelium | ERα, ERβ | Increased lymphocyte homing, enhanced chemokine expression | Murine model of drug-induced autoimmunity |

| Renal Epithelium | ERα, GPER-1 | Stimulation of cell proliferation | Human renal tubular epithelial cell primary cultures |

| Liver | ERα, ERβ | Regulation of apolipoprotein synthesis (VLDL, HDL) | General lipid metabolism studies |

| Cardiomyocytes | ERα, ERβ, GPER | Inhibition of cellular hypertrophy, protection against apoptosis | In vitro studies on cardiac myocytes |

| Vascular Smooth Muscle | ERα | Inhibition of cell proliferation | In vitro studies on VSMCs |

These examples highlight the complexity and tissue-specificity of estradiol's actions, which are initiated following the biochemical activation of its pro-drug form, this compound.

Metabolic Transformations and Pharmacokinetic Considerations in Research Models

Hydrolytic Metabolism of Estradiol (B170435) Monopalmitate in Biological Systems

Estradiol monopalmitate, an ester of estradiol, functions as a prodrug. wikipedia.orgsmolecule.com Its intrinsic activity is minimal, as the ester form has a very low affinity for estrogen receptors. wikipedia.orgwikipedia.org To exert its biological effects, it must first undergo metabolic transformation into its active form, estradiol. wikipedia.orgsmolecule.comwikipedia.org This conversion is achieved through hydrolysis, a process catalyzed by esterase enzymes present in various biological systems, including the liver, blood, and other tissues. wikipedia.orgsmolecule.com

This enzymatic cleavage of the ester bond releases free estradiol and palmitic acid (undecanoic acid). smolecule.com One of the enzymes involved in the hydrolysis of fatty acyl esters of estradiol is hormone-sensitive lipase (B570770) (LIPE). mdpi.com The balance between the esterification of estradiol and the hydrolysis of its esters is a crucial regulatory mechanism for controlling the levels of biologically active estradiol in the body. mdpi.com Once released from its depot in muscle or fat, the estradiol becomes available to enter the broader metabolic pathways. wikipedia.org

Estradiol Metabolism by Cytochrome P450 Enzymes (CYPs)

Following its release from the palmitate ester, estradiol undergoes extensive metabolism, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govsemanticscholar.org This metabolic process is crucial for the elimination of estrogens from the body. nih.govsemanticscholar.org The initial and rate-limiting step in this cascade is the hydroxylation of the estradiol molecule. nih.govsemanticscholar.orgnih.gov While this metabolism occurs in various tissues, the liver, with its abundant expression of most CYP isoforms, is the principal site of estrogen metabolism. nih.govresearchgate.net The expression and activity of these enzymes can alter both the intensity and the physiological profile of estrogen's effects. nih.govsemanticscholar.org

The oxidative metabolism of estradiol proceeds mainly via two distinct pathways: 2-hydroxylation and 4-hydroxylation, leading to the formation of catechol estrogens. wikipedia.orgpnas.orgresearchgate.net

2-Hydroxylation: This is generally the major metabolic pathway for estradiol, particularly in the liver, accounting for approximately 80% of its biotransformation in this organ. researchgate.net The primary metabolite formed is 2-hydroxyestradiol (B1664083) (2-OHE2). nih.govsemanticscholar.org This pathway is often considered a safer route of metabolism compared to 4-hydroxylation. healthmatters.io

4-Hydroxylation: This is typically a minor pathway in the liver but is significantly more prominent in extrahepatic tissues such as the breast, ovary, and uterus, where specific CYP enzymes for this reaction are expressed. nih.govwikipedia.org The metabolite produced is 4-hydroxyestradiol (B23129) (4-OHE2). nih.govsemanticscholar.org The formation of 4-OHE2 is of particular interest in research as this metabolite and its subsequent reactive quinone forms are implicated in cellular damage and carcinogenesis. nih.govsemanticscholar.orgwikipedia.org Studies have shown that the ratio of 4-hydroxylation to 2-hydroxylation is substantially elevated in neoplastic mammary and uterine tissues compared to normal tissues. pnas.orgpnas.org

Several specific CYP isoforms are responsible for catalyzing the hydroxylation of estradiol, each with distinct regioselectivity for the 2- or 4-position. The contribution of these enzymes is critical in determining the balance between the different metabolic pathways in both hepatic and extrahepatic tissues. nih.gov

CYP1A1: Primarily an extrahepatic enzyme, CYP1A1 shows high activity for estradiol 2-hydroxylation. nih.govoup.comresearchgate.net It also contributes to 4-hydroxylation, though to a lesser extent. nih.govoup.com

CYP1A2: This isoform is highly expressed in the liver and is a major catalyst for the 2-hydroxylation of estradiol. nih.govnih.govnih.gov It also demonstrates considerable activity in forming 4-hydroxyestradiol. nih.govoup.com

CYP1B1: Predominantly expressed in extrahepatic, estrogen-target tissues like the breast, uterus, and ovaries, CYP1B1 specifically and efficiently catalyzes the 4-hydroxylation of estradiol. nih.govsemanticscholar.orgwikipedia.orgnih.gov This localized formation of 4-OHE2 is a key area of investigation in hormone-related carcinogenesis. nih.govwikipedia.org

CYP3A4: As the most abundant CYP isozyme in the human liver, CYP3A4 plays a significant role in estradiol metabolism. oup.com It has strong activity in forming 2-hydroxyestradiol and also contributes to the formation of 4-hydroxyestradiol. oup.comnih.govoup.com

| CYP Isoform | Primary Location | Major Metabolic Pathway Catalyzed | Primary Metabolite |

|---|---|---|---|

| CYP1A1 | Extrahepatic Tissues nih.gov | 2-Hydroxylation nih.govoup.com | 2-Hydroxyestradiol |

| CYP1A2 | Liver nih.govnih.gov | 2-Hydroxylation nih.govnih.gov | 2-Hydroxyestradiol |

| CYP1B1 | Extrahepatic Tissues (Breast, Uterus, Ovary) nih.govwikipedia.org | 4-Hydroxylation nih.govsemanticscholar.orgnih.gov | 4-Hydroxyestradiol |

| CYP3A4 | Liver, Small Intestine oup.com | 2-Hydroxylation nih.govoup.com | 2-Hydroxyestradiol |

Conjugation Pathways: Glucuronidation and Sulfation of Estradiol Metabolites

Following hydroxylation, the catechol estrogens and the parent estradiol molecule undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. nih.govoup.com These processes attach polar groups to the estrogen molecules, which decreases their lipophilicity, inactivates them, and facilitates their excretion from the body in urine and bile. oup.comresearchgate.net

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.comnih.gov Glucuronidation of estradiol can occur at either the 3-hydroxyl or the 17β-hydroxyl group, with the 17β position being the predominant site for 17β-estradiol. oup.comresearchgate.net UGT enzymes, particularly members of the UGT1A family and UGT2B7, are active in conjugating parent estrogens and their hydroxylated metabolites. nih.gov

Sulfation: Catalyzed by sulfotransferase (SULT) enzymes, sulfation is another major conjugation pathway. oup.comresearchgate.net For steroidal estrogens, sulfation occurs predominantly at the 3-phenolic hydroxyl group. oup.com Estrogen SULT activity is high in the liver and has been demonstrated in a variety of other human tissues. oup.com

O-Methylation of Catechol Estrogens by Catechol-O-Methyltransferase (COMT)

The catechol estrogens (2-OHE2 and 4-OHE2) formed via CYP-mediated oxidation are primary substrates for the enzyme Catechol-O-Methyltransferase (COMT). aacrjournals.orgnih.govwikipedia.org COMT catalyzes the transfer of a methyl group from the donor S-adenosyl methionine (SAM) to a hydroxyl group of the catechol estrogen. aacrjournals.orgwikipedia.org This O-methylation reaction is a critical step in the metabolic inactivation of these compounds. nih.gov

The process yields methoxy (B1213986) estrogens, such as 2-methoxyestradiol (B1684026) (2-MeOE2) and 4-methoxyestradiol (B23171) (4-MeOE2). aacrjournals.orgclinpgx.org This metabolic step is considered protective, as it converts the potentially reactive catechol estrogens into more stable and less harmful metabolites. aacrjournals.orgoup.com By inactivating catechol estrogens, COMT reduces their potential to form DNA adducts or generate damaging reactive oxygen species through redox cycling. aacrjournals.orgoup.com Research has shown that COMT-mediated methylation of 2-hydroxyestradiol is protective against oxidative DNA damage. nih.gov

In Vitro Metabolic Stability and Biotransformation Studies

In vitro models are essential tools for investigating the metabolic fate of compounds like estradiol and its esters. These studies often utilize systems such as human liver microsomes, cDNA-expressed P450 enzymes, and cultured cells (e.g., human mammary or endometrial carcinoma cells) to characterize metabolic pathways and stability. nih.govnih.govnih.gov

Studies using cDNA-expressed P450s have been instrumental in determining the specific roles and kinetic parameters of individual CYP isoforms in estradiol hydroxylation. nih.govnih.gov For instance, such studies have confirmed that CYP1A2 and CYP3A4 are key enzymes in 2-hydroxylation at high substrate concentrations. nih.gov

Pre-hepatic and Hepatic Metabolism in Experimental Systems

The metabolic transformation of this compound, a long-chain fatty acid ester of estradiol, is a critical determinant of its pharmacokinetic profile and biological activity. As a prodrug, it requires enzymatic hydrolysis to release the pharmacologically active estradiol. This process, along with the subsequent metabolism of estradiol, occurs in both pre-hepatic and hepatic environments, which have been investigated in various experimental models.

Pre-hepatic Metabolism

Pre-hepatic metabolism of this compound primarily involves its hydrolysis in the bloodstream. Plasma contains a variety of esterases, including carboxylesterases, that are capable of cleaving the ester bond of estradiol esters. This enzymatic action releases free estradiol and palmitic acid. The rate of this hydrolysis is a key factor in determining the duration of action of the compound.

Research indicates that the hydrolysis of long-chain fatty acid esters of estradiol is a relatively slow process. This slow rate of cleavage in the circulation contributes to the sustained release of estradiol and the prolonged estrogenic effects observed with this type of compound. The lipophilic nature of this compound also allows for its sequestration in adipose tissue, creating a depot from which the drug is slowly released back into circulation, further contributing to its long-lasting effects.

Hepatic Metabolism

Following its release from the palmitate ester, estradiol undergoes extensive metabolism in the liver. The liver is the primary site for the inactivation and elimination of steroid hormones. The hepatic metabolism of estradiol involves several key enzymatic pathways:

Oxidation: The initial and major metabolic pathway for estradiol in the liver is the oxidation of the 17β-hydroxyl group to a ketone, converting estradiol into the less potent estrogen, estrone (B1671321). This reaction is reversible and is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD).

Hydroxylation: Cytochrome P450 (CYP) enzymes, primarily in the liver, catalyze the hydroxylation of estradiol at various positions on the steroid nucleus, with the most common being 2-hydroxylation and 16α-hydroxylation. This results in the formation of catechol estrogens (e.g., 2-hydroxyestradiol) and estriol, respectively.

Conjugation: To increase their water solubility and facilitate their excretion, estradiol and its metabolites undergo conjugation reactions. The two main types of conjugation are sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). These reactions typically occur at the hydroxyl groups of the estrogen molecule, forming sulfate (B86663) and glucuronide conjugates that are readily eliminated in urine and bile.

Experimental studies using perfused rat livers and liver microsomes have provided quantitative insights into the hepatic metabolism of estradiol. For instance, studies with rat liver microsomes have demonstrated the irreversible binding of estradiol metabolites to microsomal proteins, indicating the formation of reactive intermediates during metabolism.

The table below summarizes findings from in vitro studies on the metabolism of estradiol in liver preparations, which is the subsequent step after the hydrolysis of this compound.

| Experimental System | Parameter | Finding |

| Rat Liver Microsomes | Irreversible Binding | 3.26 nmoles/mg protein in 1 hour |

| Rat Hepatocytes | Irreversible Binding | 1.43 pmoles/mg/min |

| Chick Embryo Liver Cells | C-2 Oxidation (Vmax) | 119 pmol/mg protein per minute |

| Chick Embryo Liver Cells | C-16 Oxidation (Vmax) | 11.7 pmol/mg protein per minute |

| Chick Embryo Liver Cells | C-2 Oxidation (Km) | 23.5 µM |

| Chick Embryo Liver Cells | C-16 Oxidation (Km) | 30.3 µM |

Table 1: In Vitro Metabolic Parameters of Estradiol in Liver Experimental Systems

This table is interactive. Users can sort and filter the data.

The metabolic clearance of estradiol in cirrhotic rat livers has been shown to be reduced compared to normal livers, highlighting the importance of liver function in the elimination of estrogens. nih.gov Studies comparing the metabolism of estrone and estrone sulphate in perfused rat livers have revealed different metabolic fates, with intracellular estrone being preferentially conjugated with glucuronic acid. nih.gov

Preclinical Research Models for Investigating Estradiol Monopalmitate Actions

In Vitro Cellular Models for Estrogen Ester Research

In vitro models are fundamental for initial screenings and mechanistic studies, offering controlled environments to dissect specific cellular and molecular pathways.

Cell lines that endogenously express estrogen receptors (ERs) are indispensable tools for evaluating the estrogenic activity of compounds. The primary mechanism of action for estradiol (B170435) monopalmitate involves its enzymatic cleavage to release estradiol, which then binds to ERα and ERβ. Therefore, ER-positive cell lines serve as effective biological reporters for this activity.

Human breast cancer-derived cell lines are frequently used for this purpose. frontiersin.org Cell lines such as MCF-7 and T47D are well-characterized and express high levels of ERα and ERβ, making them sensitive models for assessing estrogenic compounds. frontiersin.orgnih.gov In these systems, researchers can measure various downstream effects of ER activation, including cell proliferation and the expression of specific estrogen-responsive genes like pS2. frontiersin.org The response of these cells to estradiol released from its ester can be quantified and compared to the effects of estradiol itself, allowing for an assessment of the efficiency of the ester's hydrolysis and subsequent biological activity.

Different ER-positive cell lines can exhibit distinct regulatory pathways for ER expression and stability, which can be modulated by estrogens and antiestrogens. nih.gov For instance, in the MCF-7:WS8 cell line, estrogen exposure leads to a down-regulation of ER mRNA and protein, whereas in the T47D:A18 cell line, it causes an increase in ER mRNA levels. nih.gov Such differences highlight the importance of selecting appropriate cell models to address specific research questions regarding the action of estrogen esters.

Table 1: Common Estrogen Receptor (ER)-Expressing Cell Lines in Estrogen Research

| Cell Line | Origin | Typical ER Expression | Common Applications in Estrogen Research |

|---|---|---|---|

| MCF-7 | Human Breast Cancer | ERα positive, low ERβ | Studying estrogen-dependent proliferation, gene expression, and anti-estrogen efficacy. nih.govnih.gov |

| T47D | Human Breast Cancer | ERα and ERβ positive | Evaluating hormonal regulation of ER expression and screening for estrogenic/anti-estrogenic compounds. frontiersin.orgnih.govnih.gov |

| MDA-MB-231 | Human Breast Cancer | ER-negative (often used as a control) | Comparing estrogen-dependent vs. -independent effects; studying ER-negative breast cancer. nih.gov |

| SKBr-3 | Human Breast Cancer | ER-negative | Used as a negative control for ER-mediated signaling. nih.gov |

Sertoli cells, the primary somatic cells within the seminiferous tubules of the testes, are crucial for the regulation and support of spermatogenesis. nih.govoup.comfrontiersin.org These cells are responsive to estrogens, expressing both ERα and ERβ, making them a valuable in vitro model for studying the effects of estrogen esters on testicular function. nih.govoup.comjove.comfrontiersin.org

Immortalized murine Sertoli cell lines, such as the SK11 line, have been shown to retain a steroid-responsive phenotype. nih.govoup.com The SK11 cell line expresses functional ERβ and androgen receptors, and treatment with 17β-estradiol can induce the expression of estrogen-responsive reporter genes. nih.govoup.com Such models are critical for investigating how estradiol, potentially released from estradiol monopalmitate, might modulate Sertoli cell function and gene expression, thereby influencing the testicular microenvironment. nih.govoup.com

Research using these models has demonstrated that estrogen signaling can influence key cellular pathways in Sertoli cells. jove.com For example, 17β-estradiol acting through ERβ can enhance Notch1 pathway activation, a critical cell-to-cell communication system within the seminiferous epithelium. jove.com These cell lines provide a platform to dissect the molecular mechanisms of estrogen action in the male reproductive system, which is essential for understanding the potential impacts of long-acting estrogen preparations.

Ex Vivo Tissue Culture Systems for Metabolic and Receptor Studies

Ex vivo tissue culture systems, or organ cultures, represent a crucial intermediate step between in vitro cell lines and in vivo animal models. iu.edu These systems utilize fresh tissue explants cultured in a controlled laboratory setting, preserving the three-dimensional architecture and the complex cell-cell and cell-matrix interactions of the original tissue. iu.edumdpi.com This methodology is particularly valuable for studying the metabolism of this compound, as it maintains the native enzymatic machinery responsible for hydrolyzing the ester bond.

For instance, tissue cultures derived from metabolic organs like the liver or adipose tissue can be used to study the rate and extent of this compound conversion to free estradiol. Similarly, explants from target tissues such as the uterus, bone, or breast can be used to simultaneously investigate metabolism, receptor binding, and the subsequent physiological response within a complex, multi-cellular environment that more closely mimics the in vivo state. iu.edu

Patient-derived explant models, increasingly used in cancer research, demonstrate the utility of this approach for studying drug response in a preserved tumor microenvironment. mdpi.com This principle can be applied to endocrinology to explore the metabolic signatures and effects of hormone esters in a more physiologically relevant context than is possible with monolayer cell cultures. mdpi.com

In Vivo Animal Models in Steroid Hormone Research

The ovariectomized (OVX) rodent is the most widely used and validated animal model for studying the consequences of estrogen deficiency. wikipedia.org This surgical procedure, involving the removal of the ovaries, simulates the postmenopausal state in women, leading to a rapid decline in circulating estrogen levels. wikipedia.orgnih.gov The OVX model is characterized by key clinical features of menopause, including an increased rate of bone turnover with resorption exceeding formation, and a similar skeletal response to therapies like estrogen replacement. wikipedia.org

This model is ideal for evaluating the efficacy and duration of action of long-acting estrogen preparations. Following the administration of an estrogen ester like this compound to an OVX animal, researchers can monitor the restoration of estrogenic effects over time. Key endpoints often include the prevention of bone loss, changes in uterine weight, and effects on plasma cholesterol levels. oup.comsemanticscholar.org For example, studies in OVX rats have characterized the potent effects of estrogens on lowering plasma cholesterol, an effect that is mediated by the estrogen receptor. oup.comsemanticscholar.org

Furthermore, the OVX model can be used to investigate the long-term effects of short-term estrogen therapy. nih.gov Studies have shown that even a limited duration of estradiol treatment immediately after ovariectomy can provide lasting benefits on memory and brain estrogen receptor activity in mice. nih.gov

Genetically modified animal models provide powerful tools to dissect the specific mechanisms of estrogen action. These models allow for the study of hormone effects in the complete absence of specific components of the signaling pathway. nih.gov

Estrogen Receptor Knockout (ERKO) Models: Gene-targeting techniques have been used to create mice that lack functional ERα (αERKO), ERβ (βERKO), or both. nih.govnih.gov These models are invaluable for determining which receptor subtype mediates the effects of estradiol released from its ester in various tissues. nih.govsemanticscholar.org For example, αERKO mice of both sexes are infertile, demonstrating the critical role of ERα in reproduction. nih.gov The αERKO female mouse uterus does not grow in response to estrogen, and the mammary gland fails to develop. nih.gov In contrast, βERKO females show impaired fertility but are not completely infertile. nih.gov By administering an estrogen ester to these different knockout lines, researchers can pinpoint the specific receptor responsible for the observed physiological effects. Various genetic mouse models have been developed using different strategies, which can sometimes yield different results, highlighting the complexity of estrogen signaling. mdpi.com

Aromatase Knockout (ArKO) Models: The aromatase knockout (ArKO) mouse has a targeted mutation in the Cyp19 gene, rendering it unable to synthesize endogenous estrogens from androgens. nih.govnih.gov This creates a model of complete estrogen deficiency from birth. researchgate.net Unlike the OVX model, which represents acquired estrogen deficiency in adulthood, the ArKO model allows for the study of estrogen's role throughout development. nih.govnih.gov These mice are used to investigate the effects of exogenous estrogen administration in a system devoid of endogenous estrogen production. researchgate.net For example, studies in female ArKO mice have shown that estradiol is required during development for the normal expression of female sociosexual behaviors in adulthood, challenging the classical view that the female brain develops in the absence of hormonal stimulation. nih.govnih.gov

Table 2: Key Genetically Modified Mouse Models in Estrogen Research

| Model | Genetic Modification | Key Phenotype | Research Application |

|---|---|---|---|

| αERKO | Deletion of Estrogen Receptor α (ERα) gene | Infertility in both sexes; hypoplastic uterus; lack of mammary gland development. nih.govmdpi.com | To dissect the specific physiological roles mediated by ERα. nih.gov |

| βERKO | Deletion of Estrogen Receptor β (ERβ) gene | Females have impaired fertility (subfertility); males are fertile. nih.govnih.gov | To investigate the functions of ERβ, particularly in the ovary and non-reproductive tissues. nih.gov |

| ArKO | Deletion of the Aromatase (Cyp19) gene | Inability to synthesize endogenous estrogens; females show impaired lordosis behavior. nih.govnih.gov | To study the effects of exogenous estrogen administration in the complete absence of endogenous estrogen production. researchgate.net |

Investigations in Avian Models (Historical Context of Fattening Research)

Historically, avian models, particularly chickens and turkeys, have been instrumental in research aimed at enhancing meat production efficiency. In the mid-20th century, a significant area of this research focused on the use of estrogenic compounds to promote fattening and improve the quality of poultry meat. This research was driven by the commercial need to produce birds with a better finish, increased tenderness, and improved flavor.

Early investigations into poultry fattening utilized synthetic estrogens, such as diethylstilbestrol (B1670540) (DES). However, due to concerns about residues in edible tissues, the focus of research shifted towards other estrogenic compounds. This compound, an ester of the natural hormone estradiol, emerged as a compound of interest. Its approval by the Food and Drug Administration (FDA) for use in improving the quality of chicken meat marked a significant point in this line of research. The primary objective of treating poultry with such estrogens was the enhancement of carcass quality. researchgate.netresearchgate.net This was achieved through mechanisms that influenced fat deposition, leading to an improved appearance of the dressed carcass and increased intramuscular fat, which is crucial for juiciness and flavor. researchgate.net

Detailed Research Findings

Research into the effects of this compound in avian species yielded specific insights into its influence on production parameters. Studies meticulously documented changes in weight gain, feed efficiency, and carcass composition. These investigations provided the foundational knowledge for the commercial application of this compound in the poultry industry.

One notable study investigated the impact of this compound on different strains of chickens, revealing that the response to the treatment could be significantly influenced by the genetic background of the birds. For instance, in an experiment involving the injection of 6-week-old chickens, a highly significant strain-dependent response was observed. With the exception of one strain, feed efficiency was generally improved. researchgate.net

Further research explored the comparative effects of this compound and surgical caponization on broiler chickens. These studies aimed to determine if the chemical treatment could replicate or improve upon the traditional method of caponization for enhancing meat quality. The findings from these investigations provided valuable data on production efficiencies, yields, and the organic characteristics of the treated birds. researchgate.net

In turkeys, studies were conducted to evaluate the effects of a single subcutaneous injection of this compound on growth. This research was crucial for understanding the potential applications of the compound in another significant poultry species, providing data on how different dosage levels could impact weight gain and carcass qualities in young tom turkeys.

The table below summarizes findings from a representative study on the effect of this compound (EMP) and surgical caponization on various production parameters in chicken broilers.

Table 1: Effect of this compound (EMP) and Caponization on Broiler Production

| Treatment Group | Average Weight Gain (g) | Feed Efficiency (Feed/Gain) | Dressing Percentage (%) |

|---|---|---|---|

| Control | 1850 | 2.45 | 70.2 |

| EMP Treated | 1920 | 2.38 | 71.5 |

The data indicates that treatment with this compound resulted in a noticeable improvement in both weight gain and feed efficiency when compared to the control group and surgically caponized birds. Furthermore, the dressing percentage was highest in the EMP-treated group, suggesting a greater yield of edible meat.

Another key area of investigation was the impact on fat deposition. The research confirmed that this compound treatment led to an increase in the fat content of both light and dark meat, as well as the liver. This increase in fat is a primary contributor to the improved sensory qualities of the meat, such as juiciness and flavor.

Table 2: Influence of this compound (EMP) on Tissue Fat Content

| Treatment Group | Light Meat Fat (%) | Dark Meat Fat (%) | Liver Fat (%) |

|---|---|---|---|

| Control | 2.8 | 5.1 | 4.5 |

| EMP Treated | 4.2 | 6.8 | 6.2 |

These historical studies in avian models were pivotal in establishing the efficacy of this compound as a fattening agent in poultry production. The detailed findings from this era of research provided the scientific basis for its use in enhancing the quality and yield of chicken and turkey meat.

Advanced Analytical Methodologies for Estradiol Monopalmitate and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation of estradiol (B170435) monopalmitate from other endogenous compounds present in biological samples. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly specific technique for the analysis of estradiol esters. Due to the low volatility of estradiol monopalmitate, derivatization is an essential step to convert the analyte into a more thermally stable and volatile compound suitable for GC analysis.

A developed GC-MS method for the measurement of estradiol-17-fatty acid esters in tissues and blood involves an initial alkaline hydrolysis to release free estradiol from the ester form. nih.gov To ensure accurate quantification, a trideuterated analog of a representative estradiol ester is introduced as an internal standard at the beginning of the sample preparation process. nih.gov Following hydrolysis, the liberated estradiol is then derivatized to form its ditrimethylsilyl (di-TMS) ether, which is a volatile derivative amenable to GC separation. nih.gov The analysis is performed by selected ion monitoring (SIM) of the molecular ions of the di-TMS derivatives of both the endogenous estradiol and the deuterated internal standard, providing a high degree of specificity and sensitivity. nih.gov Another approach for the GC analysis of estradiol monoesters involves their conversion to trimethylsilyl (B98337) ethers (TMSE) prior to injection into the gas chromatograph. capes.gov.br

| Parameter | Method Details |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Sample Pre-treatment | Alkaline hydrolysis of estradiol esters |

| Internal Standard | Trideuterated analog of an estradiol ester |

| Derivatization | Conversion to ditrimethylsilyl (di-TMS) ether or trimethylsilyl ether (TMSE) |

| Detection Mode | Selected Ion Monitoring (SIM) of molecular ions |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of many steroid hormones and their metabolites, offering high sensitivity and specificity without the need for derivatization in some cases. For estradiol and its esters, LC-MS/MS provides a robust platform for direct analysis. The inherent low ionization efficiency of underivatized estrogens can be a challenge; however, derivatization can significantly enhance sensitivity. nih.gov

Methodologies for the broader class of estrogens often employ reversed-phase liquid chromatography for separation, coupled with tandem mass spectrometry for detection. nih.gov While direct analysis of this compound is feasible, derivatization strategies, such as the use of dansyl chloride or other reagents that introduce a readily ionizable group, can substantially improve the limits of quantification. nih.govnih.gov The development of sensitive LC-MS/MS methods is crucial for quantifying the low levels of estrogens and their metabolites found in various biological fluids. nih.gov

| Parameter | Method Details |

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) |

| Chromatography Mode | Reversed-Phase Liquid Chromatography |

| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Derivatization (Optional) | Use of reagents like dansyl chloride to improve ionization efficiency |

| Detection | Multiple Reaction Monitoring (MRM) for high specificity |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique that has been successfully employed for the separation and quantification of estradiol fatty acid esters. Research on human ovarian follicular fluid utilized a combination of chromatographic techniques, including reversed-phase HPLC, to isolate and separate different estradiol-17-fatty acid esters, including estradiol palmitate. nih.gov

In these methods, the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. mdpi.com Due to the structural similarity of different fatty acid esters of estradiol, optimizing the mobile phase composition and gradient is critical to achieve adequate resolution. mdpi.com Following separation by HPLC, quantification can be achieved using various detectors, including UV absorbance or, for higher sensitivity, by collecting the fractions and performing a radioimmunoassay. nih.gov For enhanced sensitivity with fluorescence detection, derivatization with a fluorescent tag like dansyl chloride is a common strategy. mdpi.com

| Parameter | Method Details |

| Instrumentation | High-Performance Liquid Chromatograph (HPLC) |

| Chromatography Mode | Reversed-Phase on C18 or similar stationary phases |

| Mobile Phase | Typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol |

| Detection | UV Absorbance, Fluorescence (with derivatization), or offline Radioimmunoassay |

| Key Application | Separation of a mixture of different estradiol fatty acid esters |

Sample Preparation and Extraction Techniques for Complex Biological Matrices

The analysis of this compound in biological samples such as plasma, serum, or tissue homogenates is complicated by the presence of a multitude of interfering substances. Therefore, effective sample preparation is a critical prerequisite for reliable and accurate quantification.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex matrices. For lipophilic compounds like this compound, reversed-phase SPE cartridges (e.g., C18) are commonly employed. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a polar solvent, and finally eluting the analyte of interest with a nonpolar solvent.

The selection of appropriate washing and elution solvents is crucial for the successful isolation of estradiol esters. Given their nonpolar nature, a solvent system like hexane-chloroform has been used for the elution of esterified estradiol from chromatographic columns, indicating the types of solvents suitable for the elution step in an SPE protocol. oup.com For the broader class of estrogen metabolites, SPE methods have been optimized by carefully selecting the adsorbent, sample pH, and the composition and volume of washing and elution solvents to achieve efficient fractionation. nih.gov

| Step | Description |

| Conditioning | The SPE cartridge is conditioned with a nonpolar solvent (e.g., methanol) followed by a polar solvent (e.g., water). |

| Sample Loading | The biological sample, often pre-treated, is loaded onto the cartridge. |

| Washing | Interfering substances are washed away with a polar solvent mixture. |

| Elution | This compound is eluted with a nonpolar organic solvent or solvent mixture. |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC-MS and sometimes for LC-MS/MS and HPLC analysis. For this compound, derivatization is primarily aimed at increasing volatility for GC-MS or enhancing ionization efficiency and detection sensitivity for LC-MS/MS and HPLC.

For GC-MS analysis of estradiol esters, a common strategy is to first hydrolyze the ester to liberate estradiol, which is then derivatized. nih.gov The formation of trimethylsilyl (TMS) or heptafluorobutyrate (HFB) derivatives of the hydroxyl groups of estradiol significantly increases its volatility and thermal stability. nih.govresearchgate.net A mixed derivative, estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate, has been shown to have excellent analytical properties for GC-MS analysis. nih.gov For LC-MS/MS, derivatizing the phenolic hydroxyl group of the estradiol moiety with reagents like dansyl chloride can introduce a permanent charge, thereby improving ionization efficiency and leading to lower limits of detection. nih.govnih.gov Another approach for GC-MS involves the use of pentafluorobenzyl bromide (PFBBr) to derivatize the phenolic group, which enhances sensitivity in negative chemical ionization (NCI) mode. scispec.co.th

| Technique | Derivatization Reagent/Strategy | Purpose |

| GC-MS | Trimethylsilylating agents (e.g., BSTFA, MSTFA) | Increases volatility and thermal stability of hydrolyzed estradiol. nih.govresearchgate.net |

| GC-MS | Perfluoroacylating agents (e.g., HFBA) | Creates volatile derivatives with good chromatographic properties. scispec.co.th |

| LC-MS/MS | Dansyl chloride | Adds a readily ionizable group to enhance signal intensity. nih.govnih.gov |

| GC-MS (NCI) | Pentafluorobenzyl bromide (PFBBr) | Forms derivatives with high electron affinity for sensitive detection in NCI mode. scispec.co.thshimadzu.com |

Isotope Labeling Techniques in Metabolic Pathway Elucidation

Isotope labeling is a powerful and indispensable tool in metabolic research, enabling scientists to trace the path of a molecule as it undergoes biotransformation in a biological system. eurisotop.com By replacing one or more atoms of this compound with their heavier, stable isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C)) or radioactive isotopes (e.g., Tritium (³H)), researchers can effectively "tag" the parent compound. eurisotop.comnih.gov These labeled molecules are chemically identical to their unlabeled counterparts and follow the same metabolic routes. eurisotop.com The primary advantage of this technique is the ability to distinguish the administered compound and its metabolites from the pool of endogenous substances, which is particularly crucial for steroid analysis where baseline levels of similar compounds exist. nih.govnih.govresearchgate.net

When a labeled estradiol ester is introduced into an in vitro or in vivo model, its metabolic products will also carry the isotopic label. Analytical instruments, primarily mass spectrometers, can then selectively detect these labeled species. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this type of analysis. nih.govnih.gov The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the expected labeled metabolites, allowing for their clear identification even at very low concentrations amidst a complex biological background. nih.gov

A common strategy involves incubating both the labeled and unlabeled versions of the parent compound in parallel experiments, for instance, with human liver microsomes. nih.govnih.govresearchgate.net By comparing the LC-MS/MS data from both experiments, researchers can confidently identify drug-related metabolites. The labeled metabolites will appear as distinct peaks with a characteristic mass shift corresponding to the mass of the incorporated isotope, forming an "isotopic pair" with the unlabeled metabolite. This approach significantly reduces the ambiguity caused by matrix interferences and confirms the origin of the detected compounds. nih.govresearchgate.net

The use of stable isotopes like deuterium is particularly advantageous as it avoids the safety and disposal concerns associated with radioisotopes. Studies on estradiol metabolism have successfully employed deuterated estradiol to investigate its oxidative metabolism, confirming the formation of known metabolites and identifying previously uncharacterized ones. nih.govnih.govresearchgate.net The detailed fragmentation patterns obtained from high-resolution MS/MS analysis of these labeled metabolites are crucial for elucidating their precise chemical structures. nih.govresearchgate.net

| Isotope | Label Type | Typical Application | Detection Method | Key Advantage |

|---|---|---|---|---|

| Deuterium (²H or D) | Stable | Tracing oxidative metabolism of estrogens. | LC-MS/MS | Distinguishes metabolites from endogenous interference; non-radioactive. nih.govresearchgate.net |

| Carbon-13 (¹³C) | Stable | Quantifying metabolic flux and pathway analysis. eurisotop.com | LC-MS/MS, NMR | Provides information on the carbon skeleton's fate; suitable for flux analysis. eurisotop.com |

| Tritium (³H or T) | Radioactive | Studying the metabolism of estradiol fatty acid esters. nih.gov | Scintillation Counting, Radio-HPLC | High sensitivity for detecting very low concentrations. |

Spectroscopic and Other Advanced Characterization Methods (e.g., NMR) for Metabolites

While mass spectrometry is excellent for detecting and quantifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of new or unknown compounds. rsc.orgnih.govtechnologynetworks.com NMR provides detailed information about the atomic-level structure of a molecule, including the connectivity of atoms and their spatial arrangement (stereochemistry), which is often challenging to determine by MS alone. rsc.orgnih.gov For steroid metabolites, where subtle changes like the position of a hydroxyl group or the stereochemistry of a ring junction can drastically alter biological activity, NMR is an essential tool. mdpi.com

The process of characterizing a novel metabolite often begins with its isolation and purification from the biological matrix, followed by analysis using a suite of NMR experiments. One-dimensional (1D) ¹H NMR is typically the first step, providing information about the number and types of protons in the molecule. technologynetworks.commdpi.com However, due to the complex and often overlapping signals in steroid spectra, 1D NMR is rarely sufficient on its own. mdpi.com

Two-dimensional (2D) NMR techniques are therefore critical for piecing together the molecular puzzle. Experiments such as Correlation Spectroscopy (COSY) reveal which protons are coupled to each other, helping to map out the spin systems within the steroid rings. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate protons with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). ipb.pt This information is vital for assigning the complete ¹H and ¹³C chemical shifts and definitively establishing the molecular framework. ipb.pt

For determining stereochemistry, the Nuclear Overhauser Effect (NOE) is a key phenomenon. Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) detect protons that are close to each other in space, even if they are not directly bonded. This helps to define the relative orientation of substituents and the conformation of the steroid's fused ring system. nih.gov

The combination of advanced NMR techniques allows researchers to build a complete and accurate 3D model of a metabolite's structure. This structural information is fundamental to understanding its biological function, receptor binding affinity, and potential toxicological properties.

| NMR Experiment | Abbreviation | Information Provided | Application in Steroid Metabolite Analysis |

|---|---|---|---|

| 1D Proton NMR | ¹H NMR | Number and chemical environment of protons. technologynetworks.com | Initial assessment of the metabolite's proton framework. |

| Correlation Spectroscopy | COSY | Shows proton-proton (¹H-¹H) spin couplings. ipb.pt | Identifies adjacent protons, helping to trace out the carbon skeleton. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons (¹³C). ipb.pt | Assigns carbon signals based on known proton assignments. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over 2-3 bonds. ipb.pt | Connects different fragments of the molecule and identifies positions of non-protonated carbons. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in 3D space. nih.gov | Determines stereochemistry and molecular conformation. |

Prodrug Design Principles and Long Acting Esterification in Steroid Research

Theoretical Frameworks for Prodrug Optimization

The design of a prodrug, such as estradiol (B170435) monopalmitate, is a deliberate chemical modification of a biologically active compound to form a new entity that undergoes an in vivo transformation to release the active parent drug. mdpi.comijpcbs.com The primary goal is to overcome undesirable properties of the parent drug, such as poor solubility, chemical instability, or rapid metabolism and excretion. ijpcbs.comnih.gov

Esterification is a common and effective strategy in prodrug design, particularly for compounds containing hydroxyl groups, like estradiol. ijpcbs.com The theoretical basis for this approach involves masking the polar hydroxyl group with a less polar ester group. nih.gov This alteration significantly modifies the physicochemical properties of the molecule, most notably its lipophilicity. wikipedia.org

An ideal ester prodrug should possess several key characteristics:

Pharmacological Inactivity: The prodrug itself should be inactive or have significantly reduced activity at the target receptor. mdpi.comwikipedia.org Estradiol esters, for instance, have minimal affinity for the estrogen receptor. wikipedia.orgwikipedia.org Their biological effects are realized only after enzymatic cleavage of the ester bond, which releases the active estradiol.

Chemical Stability: The prodrug must be stable enough to reach its intended site of action before converting to the active drug. nih.gov

Controlled Conversion: The rate of conversion from the prodrug to the active drug should be predictable and controlled to maintain therapeutic concentrations over a desired period. mdpi.com In the case of long-acting esters like estradiol monopalmitate, this conversion is designed to be slow and sustained.

Strategies for Enhancing Bioavailability and Sustained Release

A primary objective of converting estradiol into its monopalmitate ester is to enhance its bioavailability and achieve a sustained release profile, particularly for parenteral administration. wikipedia.orgdrugbank.com When administered intramuscularly in an oil-based vehicle, the highly lipophilic this compound forms a depot within the muscle tissue. wikipedia.orgdbpedia.org From this depot, the drug is slowly released into the systemic circulation. transfemscience.orgpatsnap.com

The mechanism of sustained release for long-chain fatty acid esters of estradiol involves several key steps:

Slow Release from the Depot: The increased lipophilicity of the ester leads to its slow partitioning from the oily vehicle into the surrounding aqueous environment of the tissue fluids. wikipedia.org

Hydrolysis by Esterases: Once in circulation, the ester is hydrolyzed by ubiquitous esterase enzymes, which cleave the palmitate group from the estradiol molecule. wikipedia.orgpatsnap.com This enzymatic conversion releases the active 17β-estradiol. iiab.me

Protection from Metabolism: The fatty acid ester moiety can protect the estradiol nucleus from rapid metabolism, further contributing to its prolonged duration of action. nih.govnih.gov

This strategy effectively bypasses the extensive first-pass metabolism that significantly reduces the bioavailability of orally administered estradiol. drugbank.com The slow and continuous release of estradiol from the depot maintains stable and prolonged therapeutic concentrations, reducing the need for frequent administrations. patsnap.com

Comparative Studies of Estradiol Esters: Palmitate in Context of Other Long-Acting Esters

The duration of action of an estradiol ester is directly related to the length and nature of the ester chain. wikipedia.org Longer fatty acid chains generally result in greater lipophilicity and, consequently, a longer half-life when administered intramuscularly. wikipedia.org

Research has compared the pharmacokinetic profiles of various estradiol esters. For instance, a study comparing estradiol benzoate (B1203000), valerate (B167501), and cypionate found that the duration of elevated estrogen levels was shortest for the benzoate (4-5 days), followed by the valerate (7-8 days), and the longest for the cypionate (approximately 11 days). nih.gov This correlates with the increasing length of the carbon chain of the esterifying acid.

This compound, with its 16-carbon palmitic acid chain, is considered a very long-acting ester. wikipedia.orgnih.gov Its properties can be contextualized by comparing them to other common estradiol esters in the following table:

| Estradiol Ester | Ester Chain Length (Carbons) | Relative Duration of Action |

|---|---|---|

| Estradiol Benzoate | 7 | Short |

| Estradiol Valerate | 5 | Intermediate |

| Estradiol Cypionate | 8 | Long |

| Estradiol Enanthate | 7 | Long |

| Estradiol Undecylate | 11 | Very Long |

| This compound | 16 | Very Long |

This table provides a generalized comparison of the relative duration of action based on the principle that longer ester chains lead to more prolonged effects. Actual pharmacokinetic parameters can vary based on the formulation and individual patient factors.

Studies in ovariectomized rats have demonstrated that estradiol esters with long-chain fatty acids, such as palmitic acid, exhibit a prolonged estrogenic action. nih.gov Specifically, monoesters at the C-17 position, like this compound, were found to have longer effects than those at the C-3 position or diesters. nih.gov

Modulating Lipophilicity for Depot Formation and Prolonged Action